![molecular formula C14H20ClNO2 B3388093 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride CAS No. 85843-13-6](/img/structure/B3388093.png)
1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride
Overview
Description
1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride, also known as Hydroxyphenylpiperidinyl ketone (HPK), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HPK is a synthetic compound that belongs to the class of piperidine-based compounds. It has been studied extensively for its potential use in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of HPK is not fully understood. However, it has been shown to interact with dopamine receptors in the brain. It has been suggested that HPK may act as a dopamine receptor antagonist, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
HPK has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a high affinity for dopamine receptors in the brain. HPK has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
HPK has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential applications in medicinal chemistry. However, there are also limitations to using HPK in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, HPK has not been approved for clinical use, which limits its potential applications in the laboratory.
Future Directions
There are several future directions for the study of HPK. One potential direction is to further study its mechanism of action. Understanding how HPK interacts with dopamine receptors could provide valuable insights into the development of new drugs for the treatment of Parkinson's disease and schizophrenia. Another potential direction is to study the potential use of HPK in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research could be done to optimize the synthesis of HPK and to develop new synthetic methods for its production.
Scientific Research Applications
HPK has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. HPK has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the development of new drugs for the treatment of these diseases.
properties
IUPAC Name |
1-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)12-5-6-14(17)13(9-12)10-15-7-3-2-4-8-15;/h5-6,9,17H,2-4,7-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVPSTYNGZWQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2',3':4,5]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3388015.png)
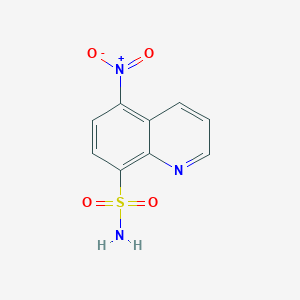
![5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3388023.png)
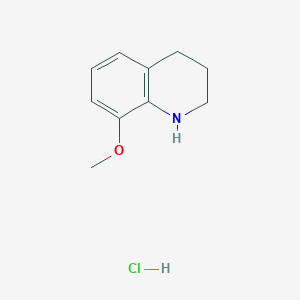
![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)
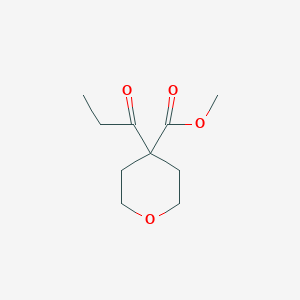
![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)
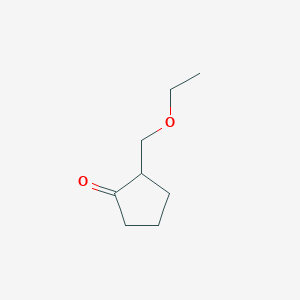
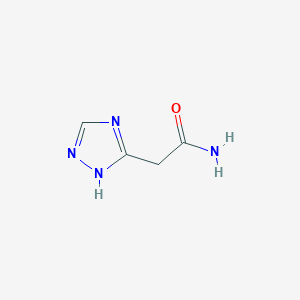
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3388051.png)

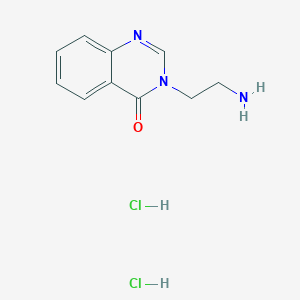
![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)
